8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine is a heterocyclic compound with the molecular formula C7H6BrN3S. It is part of the imidazo[1,5-c]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-amino-1H-imidazole-4-carboxamide with bromine and methylthiolating agents. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 8-Bromo-5-(methylsulfonyl)imidazo[1,5-c]pyrimidine.
Substitution: Formation of various substituted imidazo[1,5-c]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include disruption of cellular processes essential for the survival of cancer cells or microbes .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine
- 8-Bromo-5-(methylsulfonyl)imidazo[1,5-c]pyrimidine
- 5-Amino-1H-imidazole-4-carboxamide derivatives
Uniqueness
8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methylthio groups make it a versatile intermediate for further functionalization and application in various fields .
Properties
Molecular Formula |
C7H6BrN3S |
---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
8-bromo-5-methylsulfanylimidazo[1,5-c]pyrimidine |
InChI |
InChI=1S/C7H6BrN3S/c1-12-7-10-2-5(8)6-3-9-4-11(6)7/h2-4H,1H3 |
InChI Key |
FINBWKDKYDQUBH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C2=CN=CN21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.